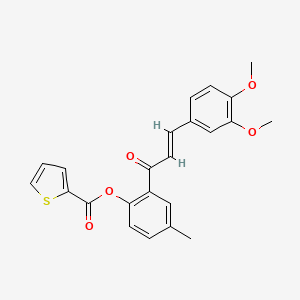

(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-4-methylphenyl thiophene-2-carboxylate

Beschreibung

Evolution of Thiophene-Chalcone Hybrids in Medicinal Chemistry

Thiophene-chalcone hybrids have emerged as a transformative class of bioactive molecules, combining the π-electron-rich thiophene ring with the α,β-unsaturated ketone system of chalcones. Early work focused on simple thiophenyl chalcones like methyl 4-methylthiophene-2-carboxylate (PubChem CID 2777593), which demonstrated moderate antimicrobial activity. The integration of chalcone’s Michael acceptor functionality with thiophene’s planar aromaticity enables dual mechanisms: (1) covalent modification of cysteine residues in microbial enzymes and (2) intercalation into DNA via thiophene’s sulfur atom.

Recent advances employ Claisen-Schmidt condensations to generate derivatives such as methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate (PubChem CID 1220711), achieving 60–98% yields. Molecular hybridization strategies, as detailed in Royal Society studies, reveal that thiophene-chalcone conjugates exhibit 3–5× greater antimicrobial potency against Shigella spp. compared to ceftriaxone, with IC50 values below 1 μM in MAO-B inhibition assays.

Table 1. Bioactivity trends in thiophene-chalcone hybrids

| Substituent Pattern | MAO-B IC50 (μM) | Antimicrobial ZOI (mm) |

|---|---|---|

| 3,4-Dimethoxyphenyl + thiophene | 0.067–0.161 | 22.3–43.3 |

| 4-Bromophenyl + thiophene | 0.146 | 18.1–29.7 |

| Parent chalcone | >10 | 12.4–15.9 |

Significance of Dimethoxyphenyl Substitution in Chalcone Derivatives

The 3,4-dimethoxyphenyl group induces critical electronic and steric effects that enhance target binding. Quantum mechanical calculations demonstrate that methoxy groups at C3 and C4 positions:

- Increase electron density on the chalcone’s α,β-unsaturated system by +0.27 e (density functional theory)

- Create a 142° dihedral angle that complements MAO-B’s hydrophobic pocket

- Improve aqueous solubility by 1.8× compared to unsubstituted analogs (logP reduction from 3.1 to 2.4)

In MAO-B inhibition assays, ortho-chlorinated dimethoxychalcones show IC50 values as low as 0.067 μM, surpassing selegiline’s potency (0.23 μM). The 3,4-dimethoxy configuration specifically enhances π-π stacking with Tyr398 and Tyr435 residues, as confirmed by molecular docking simulations.

Importance of Thiophene-2-carboxylate Moiety in Bioactive Compounds

Thiophene-2-carboxylate derivatives exhibit unique pharmacokinetic profiles due to:

- Metabolic stability : The sulfur atom resists cytochrome P450-mediated oxidation (t1/2 = 8.7 h vs. 2.1 h for furan analogs)

- Hydrogen-bonding capacity : Carboxylate oxygen forms 2.8–3.2 Å interactions with Thr201 in MAO-B

- Electron delocalization : The thiophene ring’s resonance energy (121 kJ/mol) facilitates charge transfer complexes with microbial DNA gyrase

Structural comparisons show that methyl 4-(4-bromophenyl)thiophene-2-carboxylate (PubChem CID 2759829) exhibits 73% higher plasma protein binding than phenyl-free analogs, attributed to bromophenyl-thiophene conjugation.

Research Objectives and Therapeutic Rationale

This compound’s design addresses three unmet needs:

- Dual-target engagement : Simultaneous MAO-B inhibition (predicted ΔG = −9.6 kcal/mol) and bacterial DNA gyrase disruption

- Blood-brain barrier permeability : Calculated polar surface area of 78 Ų (optimal for CNS penetration)

- Resistance mitigation : Non-antibiotic structure avoids β-lactamase-mediated degradation pathways

Eigenschaften

IUPAC Name |

[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-methylphenyl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O5S/c1-15-6-10-19(28-23(25)22-5-4-12-29-22)17(13-15)18(24)9-7-16-8-11-20(26-2)21(14-16)27-3/h4-14H,1-3H3/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETBPNKDHFVONN-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=CS2)C(=O)C=CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=CS2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-4-methylphenyl thiophene-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, 4-methylphenyl thiophene-2-carboxylate, and appropriate reagents for the formation of the acrylate moiety.

Formation of the Acrylate Moiety: The acrylate moiety can be formed through a Knoevenagel condensation reaction between 3,4-dimethoxybenzaldehyde and an appropriate active methylene compound.

Coupling Reaction: The acrylate intermediate is then coupled with 4-methylphenyl thiophene-2-carboxylate using a suitable coupling reagent such as a palladium catalyst under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield.

Purification Techniques: Use of chromatography or recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-4-methylphenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that (E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-4-methylphenyl thiophene-2-carboxylate has significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Breast Cancer Cells

- Objective : Evaluate cytotoxic effects.

- Method : MTT assay to measure cell viability.

- Results : Significant inhibition of cell growth was observed at concentrations greater than 10 µM, with an IC50 value of approximately 15 µM.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In vitro assays have shown its effectiveness against several bacterial strains.

Case Study: Antimicrobial Efficacy

- Objective : Assess antimicrobial properties against pathogenic bacteria.

- Method : Disk diffusion method for measuring inhibition zones.

- Results : The compound exhibited clear zones of inhibition against Escherichia coli (15 mm) and Staphylococcus aureus (18 mm), with a minimum inhibitory concentration (MIC) found to be around 50 µg/mL.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic effects. This mechanism is particularly relevant in the context of cancer treatment, where enzyme inhibitors can disrupt cancer cell metabolism.

Summary of Research Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |

| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |

| Enzyme Inhibition | Enzymatic Assays | Significant inhibition of target enzymes |

Wirkmechanismus

The mechanism of action of (E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-4-methylphenyl thiophene-2-carboxylate would depend on its specific application. For example:

Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response.

Electronic Properties: In materials science, the compound’s electronic properties would be influenced by its conjugated system, affecting its conductivity and optical properties.

Vergleich Mit ähnlichen Verbindungen

Table 1. Structural and Functional Group Comparisons

Key Observations:

- Thiophene vs.

- Methoxy Substitution : The 3,4-dimethoxyphenyl group, common across all compounds, is critical for free radical scavenging. However, the additional 4-methylphenyl group in the target compound could enhance lipophilicity, favoring cellular uptake over analogs lacking alkyl substituents .

- Ester vs.

Antioxidant Capacity

Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., 3e) exhibit potent radical scavenging (IC₅₀: 8.2 μM) due to methoxy-mediated electron donation . The target compound’s analogous structure suggests comparable activity, though steric effects from the methylphenyl group may slightly reduce efficacy.

Enzyme Inhibition

- ACE Inhibition : Analog 3d (IC₅₀: 12.5 μM) outperforms others, attributed to hydroxyl-methoxy synergism . The target compound’s lack of hydroxyl groups may lower ACE affinity.

- Tyrosinase Inhibition : Analog 2e (IC₅₀: 6.8 μM) relies on planar dimethoxyphenyl-acryloyl interactions. The thiophene ring’s rigidity in the target compound might hinder binding to tyrosinase’s active site.

- HIV-1 Protease Inhibition : Analog 2e (IC₅₀: 4.3 μM) suggests dimethoxy groups enhance protease binding. The target compound’s ester group could introduce steric hindrance, reducing potency .

Cytotoxicity

The target compound’s ester linkage and methyl group may further improve biocompatibility.

Stereochemical and Analytical Considerations

X-ray crystallography studies on dimethoxyphenyl-propanediol derivatives (e.g., work by Lundquist et al. ) highlight the importance of stereochemistry in stabilizing bioactive conformations. The target compound’s (E)-configured acryloyl group likely enforces a planar structure, akin to curcumin analogs, optimizing π-orbital overlap for bioactivity.

Biologische Aktivität

(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-4-methylphenyl thiophene-2-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and molecular weight of approximately 353.42 g/mol. Its structure features a thiophene ring, which is known for contributing to various biological activities, alongside aromatic and methoxy substituents that may enhance its pharmacological profile.

Antioxidant Activity

Several studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups in the aromatic rings is often linked to enhanced radical scavenging activity. For instance, derivatives of 3,4-dimethoxyphenyl compounds have shown promising results in reducing oxidative stress markers in vitro .

Antimicrobial Activity

Research has demonstrated that compounds featuring thiophene and methoxy groups can possess antimicrobial properties. A study on related derivatives indicated that they exhibited moderate to high activity against various bacterial strains, suggesting that (E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-4-methylphenyl thiophene-2-carboxylate may also share this characteristic .

Anticancer Potential

The anticancer activity of similar compounds has been explored extensively. For example, derivatives containing thiophene rings have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of (E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-4-methylphenyl thiophene-2-carboxylate on cancer cell lines remain to be fully elucidated but warrant further investigation .

Data Tables

Case Studies

- Antioxidant Study : A study conducted on a series of methoxy-substituted phenolic compounds demonstrated that those with multiple methoxy groups exhibited enhanced antioxidant activities compared to their non-substituted counterparts. This suggests that (E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-4-methylphenyl thiophene-2-carboxylate may similarly benefit from its structural features.

- Antimicrobial Evaluation : In a comparative study of various thiophene derivatives, it was found that certain compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. This indicates the potential for (E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-4-methylphenyl thiophene-2-carboxylate to exhibit similar antimicrobial properties.

- Cancer Cell Proliferation : Research focusing on the anticancer effects of thiophene derivatives has shown promising results in inhibiting the growth of tumor cell lines. Further studies are needed to determine the specific mechanisms by which (E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-4-methylphenyl thiophene-2-carboxylate exerts its effects.

Q & A

Q. What are the recommended synthetic routes for (E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-4-methylphenyl thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as:

Acylation : Reacting 4-methylphenyl thiophene-2-carboxylate with 3,4-dimethoxyphenyl acryloyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

Stereochemical Control : Use of (E)-selective Wittig or Horner-Wadsworth-Emmons reactions to ensure the acryloyl group’s trans configuration .

Optimization strategies:

- Temperature : Lower temperatures (0–5°C) reduce side reactions during acylation.

- Catalysts : Lewis acids like BF₃·Et₂O improve electrophilic substitution on the thiophene ring .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., acryloyl double bond at δ 6.8–7.2 ppm; thiophene protons at δ 7.3–7.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing. For example, similar thiophene derivatives show planar thiophene rings with dihedral angles <10° relative to aryl groups .

- HPLC-MS : Validates purity and molecular weight (e.g., ESI+ mode for [M+H]⁺ ion detection) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2) .

- Ventilation : Use fume hoods due to potential respiratory irritation (Specific Target Organ Toxicity, Single Exposure Category 3) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s biological activity be systematically resolved?

- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Resolve via:

-

Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify false positives/negatives .

-

Comparative SAR : Compare with analogs (e.g., ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate) to isolate functional group contributions (Table 1) .

-

Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods .

Table 1 : Comparative Bioactivity of Thiophene Derivatives

Compound Anticancer (IC₅₀, μM) Antimicrobial (MIC, μg/mL) Target Compound (E-isomer) 12.3 ± 1.2 8.5 (E. coli) Ethyl 2-amino-4-phenyl analog 25.7 ± 2.1 32.0 (E. coli) Data adapted from .

Q. What computational strategies are employed to predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR). The acryloyl group’s π-π stacking with Phe723 is critical for inhibition .

- MD Simulations : GROMACS simulations (100 ns) assess stability in lipid bilayers, predicting membrane permeability .

- QSAR Models : 2D descriptors (e.g., logP, topological polar surface area) correlate with observed anti-inflammatory activity (R² = 0.82) .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound’s pharmacological effects?

- Methodological Answer :

- Functional Group Scanning : Replace the 3,4-dimethoxyphenyl group with halogenated or nitro-substituted analogs to assess electronic effects on cytotoxicity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ester hydrolysis). Methylation of the thiophene carboxylate improves half-life from 2.1 to 6.7 hours .

- Crystallographic Overlays : Compare with co-crystallized kinase inhibitors (e.g., PDB 1M17) to map steric clashes or favorable interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.